5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride
Overview
Description
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C12H8ClNO5 It is a derivative of furan and is characterized by the presence of a methoxy group, a nitro group, and a carbonyl chloride group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction scheme is as follows:
5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid+SOCl2→5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Hydroxyl and Carbonyl Derivatives: Formed from the oxidation of the methoxy group.
Scientific Research Applications
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride depends on the specific application and the target molecule. Generally, the compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles to form covalent bonds. The nitro group can participate in redox reactions, and the methoxy group can influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride
- 5-(2-Fluoro-4-nitrophenyl)furan-2-carbonyl chloride
- 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride
Uniqueness
5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. The methoxy group can increase the compound’s solubility in organic solvents and can also participate in hydrogen bonding, affecting the compound’s interactions with other molecules.
Properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c1-18-11-6-7(14(16)17)2-3-8(11)9-4-5-10(19-9)12(13)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUXFSGISALTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403657 | |
Record name | 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443123-41-9 | |
Record name | 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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